molecular formula C₁₈H₁₄ClF₃N₄O₂S B560609 Cox-2-IN-1 CAS No. 787623-48-7

Cox-2-IN-1

Cat. No.: B560609
CAS No.: 787623-48-7
M. Wt: 442.84
InChI Key: NDGPUMDPTVGJCG-UHFFFAOYSA-N
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Description

Cox-2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Selective inhibition of COX-2 is significant because it reduces inflammation and pain without affecting COX-1, which is responsible for protecting the stomach lining and maintaining kidney function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-1 typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its selectivity and potency as a COX-2 inhibitor. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Cox-2-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Cox-2-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Cox-2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostanoids, thereby alleviating inflammation and pain. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

    Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

    Etoricoxib: A selective COX-2 inhibitor used for similar indications as Cox-2-IN-1.

Comparison:

Properties

IUPAC Name

4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGPUMDPTVGJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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